molecular formula C13H20N2O B14899055 3-(7-Methoxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

3-(7-Methoxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Cat. No.: B14899055
M. Wt: 220.31 g/mol
InChI Key: STDSCMGBPQVRRU-UHFFFAOYSA-N
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Description

3-(7-Methoxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methoxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Methoxylation: Introduction of the methoxy group at the 7th position of the quinoline ring can be achieved through nucleophilic substitution reactions using methanol and a suitable base.

    Reduction: The 3,4-dihydroquinoline moiety can be formed by reducing the quinoline ring using hydrogenation or other reducing agents.

    Amination: The propan-1-amine side chain can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amine groups, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can further reduce the dihydroquinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring and the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Methoxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    7-Methoxyquinoline: A derivative with similar structural features.

    3,4-Dihydroquinoline: A reduced form of quinoline with different biological activities.

Uniqueness

3-(7-Methoxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is unique due to the combination of its methoxy group, dihydroquinoline ring, and propan-1-amine side chain, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(7-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-amine

InChI

InChI=1S/C13H20N2O/c1-16-12-6-5-11-4-2-8-15(9-3-7-14)13(11)10-12/h5-6,10H,2-4,7-9,14H2,1H3

InChI Key

STDSCMGBPQVRRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCN2CCCN)C=C1

Origin of Product

United States

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